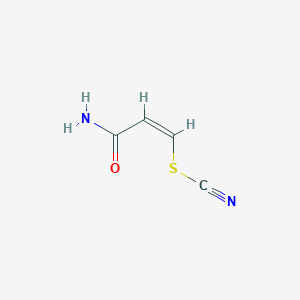
Thiocyanic acid, cis-2-carbamoylvinyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiocyanic acid, cis-2-carbamoylvinyl ester is an organic compound with the molecular formula C4H4N2OS. It is known for its unique structure, which includes a thiocyanate group (SCN) and a carbamoylvinyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thiocyanic acid, cis-2-carbamoylvinyl ester can be synthesized through both photochemical and electrochemical thiocyanation methods. The key stage in these methods is the generation of SCN radicals via one-electron oxidation of SCN anions, followed by their addition to the substrate .
Industrial Production Methods
Industrial production of this compound typically involves the use of visible light and electricity to perform thiocyanation reactions. This approach is favored due to its environmental friendliness and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
Thiocyanic acid, cis-2-carbamoylvinyl ester undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include chemical oxidants and visible-light photocatalysts . The conditions for these reactions often involve the use of air as a “green oxidant” and the application of visible light .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of photochemical thiocyanation methods can lead to the formation of 3-amino-2-thiocyanato-α,β-unsaturated carbonyl compounds .
Aplicaciones Científicas De Investigación
Thiocyanic acid, cis-2-carbamoylvinyl ester has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism by which thiocyanic acid, cis-2-carbamoylvinyl ester exerts its effects involves the generation of SCN radicals via one-electron oxidation of SCN anions . These radicals then react with the substrate to form the desired product. The molecular targets and pathways involved in these reactions are primarily related to the thiocyanato group and its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Thiocyanic acid: A related compound with the formula HSCN, known for its tautomerism with isothiocyanic acid.
Isothiocyanic acid: Another related compound with the formula HNCS, which tends to dominate in the vapor phase.
Uniqueness
Thiocyanic acid, cis-2-carbamoylvinyl ester is unique due to its combination of a thiocyanato group and a carbamoylvinyl ester group.
Propiedades
Número CAS |
2807-36-5 |
|---|---|
Fórmula molecular |
C4H4N2OS |
Peso molecular |
128.15 g/mol |
Nombre IUPAC |
[(Z)-3-amino-3-oxoprop-1-enyl] thiocyanate |
InChI |
InChI=1S/C4H4N2OS/c5-3-8-2-1-4(6)7/h1-2H,(H2,6,7)/b2-1- |
Clave InChI |
ZLQULXQLBYUISA-UPHRSURJSA-N |
SMILES isomérico |
C(=C\SC#N)\C(=O)N |
SMILES canónico |
C(=CSC#N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


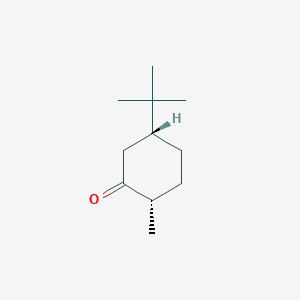

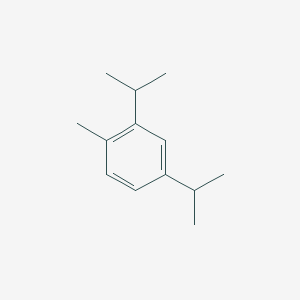

![1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione](/img/structure/B14741459.png)


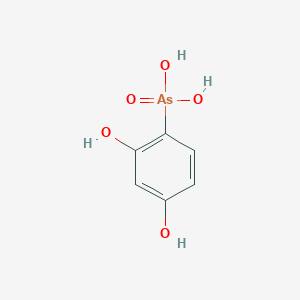
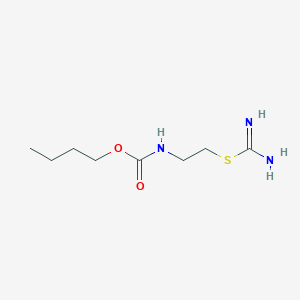


![N-[dimethylamino(tributylstannyloxy)phosphoryl]-N-methylmethanamine](/img/structure/B14741497.png)
![1-[2-(Methylselanyl)phenyl]ethan-1-one](/img/structure/B14741500.png)

